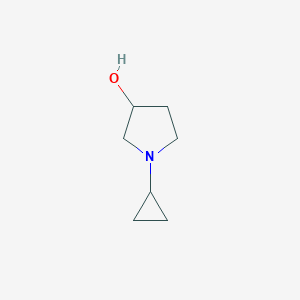

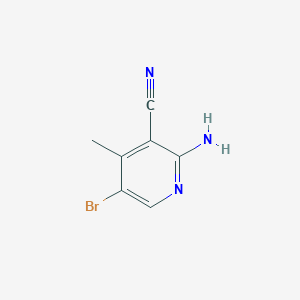

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves refluxing tert-butyl carbazate with corresponding aldehydes in ethanol, producing compounds with appreciable yields. The products' identification and confirmation of their trans-nature of double bonds are achieved through spectral data analysis and single crystal X-ray analysis respectively (Bhat et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single crystal X-ray study, revealing that one of the synthesized compounds crystallizes in a monoclinic system with a specific space group. Theoretical calculations, including Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis, have shown good agreement with experimentally obtained data, indicating similar reactivity behavior of the compounds studied (Bhat et al., 2019).

Chemical Reactions and Properties

The reaction process and the properties of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involve various steps, including the hydrohydrazination reactions and subsequent deprotection steps leading to the final product. These processes highlight the compound's reactivity and its potential for further chemical transformations (Bunker et al., 2011).

Physical Properties Analysis

The physical properties of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, such as its crystallization in a monoclinic system and the specific space group it belongs to, are crucial for understanding its stability and behavior under different conditions. These properties are determined through meticulous structural analysis and contribute to the overall characterization of the compound.

Chemical Properties Analysis

The chemical properties, including the reactivity behavior of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, are deduced from theoretical parameters obtained through DFT/B3LYP level of theory calculations. These insights provide a deeper understanding of the compound's potential interactions and its moderate potency against specific enzymes as indicated by molecular docking studies (Bhat et al., 2019).

Safety And Hazards

The safety information for tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate indicates that it has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P280 and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and has a signal word of 'Warning’ .

Propriétés

IUPAC Name |

tert-butyl N-(pentan-3-ylideneamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFXWDPTQUVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)